molecular formula C33H36N6O7 B12596498 Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine CAS No. 644997-01-3

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine

Cat. No.: B12596498
CAS No.: 644997-01-3
M. Wt: 628.7 g/mol
InChI Key: KTNRFAJKWFLATI-JCYYIGJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine is a synthetic peptide composed of five amino acids: glycine, D-phenylalanine, glycine, D-tryptophan, and D-tyrosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine .

Scientific Research Applications

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-D-phenylalanylglycyl-D-tryptophyl-L-tyrosine
  • Glycyl-L-phenylalanylglycyl-D-tryptophyl-D-tyrosine
  • Glycyl-D-phenylalanylglycyl-L-tryptophyl-D-tyrosine

Uniqueness

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of D-amino acids (D-phenylalanine, D-tryptophan, and D-tyrosine) enhances its stability and resistance to enzymatic degradation compared to peptides containing only L-amino acids .

Properties

CAS No.

644997-01-3

Molecular Formula

C33H36N6O7

Molecular Weight

628.7 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C33H36N6O7/c34-17-29(41)37-26(14-20-6-2-1-3-7-20)31(43)36-19-30(42)38-27(16-22-18-35-25-9-5-4-8-24(22)25)32(44)39-28(33(45)46)15-21-10-12-23(40)13-11-21/h1-13,18,26-28,35,40H,14-17,19,34H2,(H,36,43)(H,37,41)(H,38,42)(H,39,44)(H,45,46)/t26-,27-,28-/m1/s1

InChI Key

KTNRFAJKWFLATI-JCYYIGJDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN

Origin of Product

United States

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